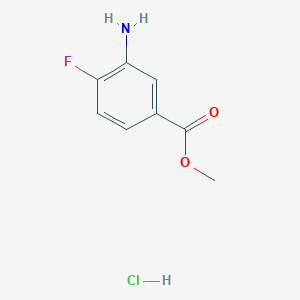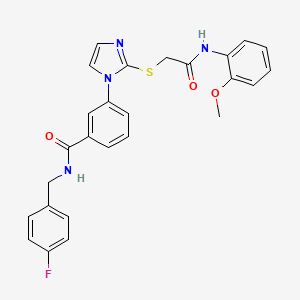![molecular formula C15H19ClN4S B2441635 4-(4-chlorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 750599-44-1](/img/structure/B2441635.png)
4-(4-chlorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol, commonly known as CCT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CCT is a triazole-based compound that exhibits unique chemical and biological properties, making it an attractive candidate for drug development and other scientific applications.
Scientific Research Applications
Molecular Docking and Anticancer Activity
This compound is involved in studies exploring its anti-cancer properties through molecular docking studies. For example, research demonstrates the stability, conformational analyses, and potential as EGFR inhibitors of related compounds, highlighting the significance of such molecules in the development of cancer therapeutics. Specifically, the study reveals insights into the tautomeric properties, conformations, and mechanisms behind the anti-cancer properties of benzimidazole derivatives bearing the 1,2,4-triazole moiety, suggesting potential anti-cancer activity through strong inter-molecular hydrogen bonds within the EGFR binding pocket (Karayel, 2021).
Antimicrobial Applications
The compound's structure has been leveraged in synthesizing derivatives with potential antimicrobial properties. Research into similar structures indicates their utility in generating new antimicrobial agents, such as the synthesis of mercapto-and aminopyrimidine derivatives showing activity against pathogenic microorganisms (El-kerdawy et al., 1990). This underlines the compound's role in the development of novel antimicrobial therapies.
Antifungal and Physicochemical Studies
Novel antifungal compounds incorporating the 1,2,4-triazole class, including derivatives of the compound , have been synthesized and characterized, with studies determining pharmacologically relevant physicochemical properties like solubility in various solvents. These studies provide essential insights into the compound's solubility thermodynamics and partitioning processes, which are crucial for drug delivery and effectiveness (Volkova et al., 2020).
Diabetes Treatment Potential
Investigations into S-substituted derivatives of 1,2,4-triazol-3-thiol, structurally related to the compound, have shown significant potential as new drug candidates for treating type II diabetes. These studies highlight the compound's role in synthesizing derivatives that exhibit potent α-glucosidase inhibitory activity, presenting a promising avenue for diabetes treatment (Aziz ur-Rehman et al., 2018).
Dopamine Receptor Ligands
Research into similar compounds has identified their potential as selective high-affinity ligands for the human dopamine D4 receptor, suggesting their utility in developing treatments for neurological disorders. This application underscores the compound's significance in neuroscience and pharmacology research, contributing to the understanding and treatment of conditions like schizophrenia and bipolar disorder (Rowley et al., 1997).
properties
IUPAC Name |
4-(4-chlorophenyl)-3-(1-piperidin-1-ylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4S/c1-11(19-9-3-2-4-10-19)14-17-18-15(21)20(14)13-7-5-12(16)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROPFSZZIGTKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C2=CC=C(C=C2)Cl)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2441553.png)
![(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chloro-2-fluoroanilino)-2-propen-1-one](/img/structure/B2441555.png)

![5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2441557.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenoxy)acetate](/img/structure/B2441561.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2441564.png)
![[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate](/img/structure/B2441565.png)
![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2441566.png)

![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B2441568.png)
![5-[(2-methylpropan-2-yl)oxy]-1H-pyrazole](/img/structure/B2441570.png)
